molecular formula C13H18N2O4 B602295 Felbamate Ethyl Impurity CAS No. 53054-24-3

Felbamate Ethyl Impurity

Cat. No. B602295
CAS RN: 53054-24-3
M. Wt: 266.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of Felbamate Ethyl Impurity is C13H18N2O4 .


Synthesis Analysis

Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .


Chemical Reactions Analysis

Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .

Scientific Research Applications

Analytical Method Development

  • UHPLC Method for Assay of Felbamate : A study by Shetty et al. (2010) developed a sensitive, stability-indicating, and cost and time-effective isocratic reversed-phase UHPLC method for quantitative analysis of felbamate and its impurities. This method was also capable of detecting impurities at very low levels and was validated for various degradation products of felbamate under different stress conditions, showing its utility in analytical chemistry and pharmaceutical quality control (Shetty et al., 2010).

Impurity Synthesis and Characterization

  • Synthesis and Characterization of Dimer Impurity : Research by Panm et al. (2015) involved the synthesis and characterization of a dimer impurity of Felbamate. This study provided insights into the structural verification of Felbamate impurities, contributing to the understanding of impurity profiles and their management in pharmaceuticals (Panm et al., 2015).

Toxicity Assessment

  • In-silico Toxicity Prediction of Degradation Products : A 2021 study by Chodankar and Mahajan assessed the toxicity of degradation products of felbamate. This involved using LC-MS/MS analysis for structure characterization and employing software like pkCSM, Toxtree, and OSIRIS property explorer for ADME and toxicity predictions, highlighting the importance of computational methods in evaluating pharmaceutical safety (Chodankar & Mahajan, 2021).

properties

CAS RN

53054-24-3

Product Name

Felbamate Ethyl Impurity

Molecular Formula

C13H18N2O4

Molecular Weight

266.30

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.